

Application Note: Analysis of Mesosulfuron-Methyl in Soil Samples

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Compound of Interest

Compound Name: Mesosulfuron

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Introduction

Mesosulfuron-methyl is a widely used sulfonylurea herbicide for the control of grass and broadleaf weeds in cereal crops. Due to its potential for persistence in soil and subsequent impact on rotational crops, sensitive and reliable analytical methods are required for its monitoring in environmental samples. This application note details a robust and validated method for the quantitative determination of **mesosulfuron**-methyl in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for environmental monitoring, residue analysis, and ensuring agricultural sustainability.

Principle

The method involves the extraction of **mesosulfuron**-methyl from soil samples using an optimized QuEChERS protocol. The soil sample is first hydrated and then extracted with acetonitrile containing acetic acid. A subsequent salting-out step with magnesium sulfate and sodium acetate induces phase separation. The supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Data Presentation

The following table summarizes the quantitative performance data of the analytical method for **mesosulfuron-methyl** in soil, compiled from various studies.

Parameter	Result	Reference
Limit of Quantification (LOQ)	0.01 mg/kg	[1][2]
0.2 µg/kg	[3][4][5]	
Average Recovery	74-98%	[1][2]
89.80-101.20% (UAE)	[6]	
Relative Standard Deviation (RSD)	1-11%	[1][2]
Linearity (R^2)	≥ 0.99	[1]

Experimental Protocols

Sample Preparation and Extraction (QuEChERS)

- **Sample Homogenization:** Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
- **Weighing and Hydration:** Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
- **Extraction:** Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube. Cap the tube tightly and shake vigorously for 1 minute.
- **Salting Out:** Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate to the tube. Immediately cap and shake vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tube at 4000 rpm for 5 minutes.
- **Supernatant Collection:** Carefully transfer the upper acetonitrile layer into a clean tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- **Transfer:** Take a 6 mL aliquot of the acetonitrile extract and transfer it into a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.
- **Shaking and Centrifugation:** Vortex the d-SPE tube for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
- **Final Extract:** Transfer a 1 mL aliquot of the cleaned extract into a vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10 mM acetic acid/methanol, 90:10 v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Chromatographic Column:** A C18 reversed-phase column (e.g., Hypersil BDS C18, 250 x 2 mm, 5 µm particle size) is suitable.^[7]
- **Mobile Phase:**
 - **Solvent A:** 10 mM acetic acid in water/methanol (90:10, v/v)^[7]
 - **Solvent B:** 10 mM acetic acid in methanol/water (90:10, v/v)^[7]
- **Gradient Elution:** A linear gradient can be employed, for example, starting with 100% A, decreasing to 50% A in 3 minutes, then to 0% A in the next 27 minutes.^[7]
- **Flow Rate:** 0.2 mL/min^[7]
- **Injection Volume:** 50 µL^[7]
- **Ionization Mode:** ESI Positive (ESI+)
- **MS/MS Detection:** Multiple Reaction Monitoring (MRM) of the precursor ion to specific product ions for **mesosulfuron**-methyl. The specific MRM transitions and collision energies

should be optimized for the instrument in use.

Mandatory Visualization



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Caption: Experimental workflow for the analysis of **mesosulfuron-methyl** in soil.

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